![molecular formula C7H6BrN3 B1267177 1-溴-3-甲基咪唑并[1,5-a]吡嗪 CAS No. 56481-29-9](/img/structure/B1267177.png)

1-溴-3-甲基咪唑并[1,5-a]吡嗪

描述

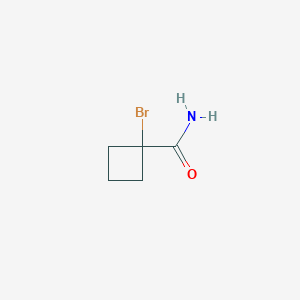

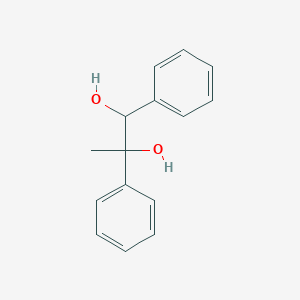

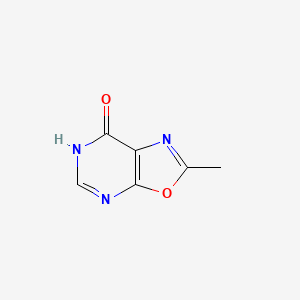

1-Bromo-3-methylimidazo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Bromo-3-methylimidazo[1,5-a]pyrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166139. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-3-methylimidazo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-methylimidazo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和药理特性

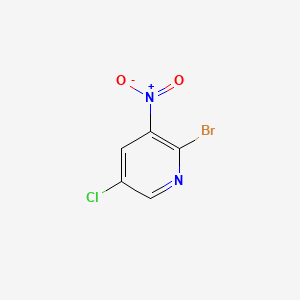

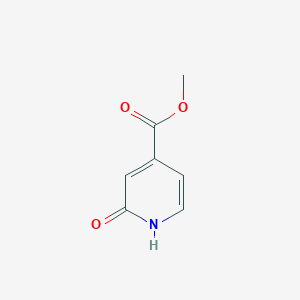

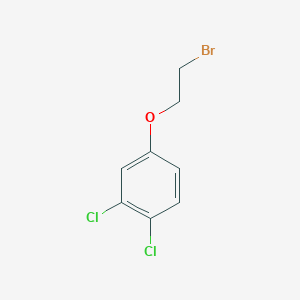

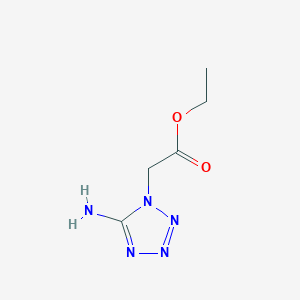

- 咪唑并[1,2-a]吡嗪衍生物的合成:研究表明合成了各种咪唑并[1,2-a]吡嗪衍生物,展示了它们在药理应用中的潜力。例如,已探索了乙酸2-苯基咪唑并[1,2-a]吡嗪-3-羧酸乙酯和乙酸2-甲基咪唑并[1,2-a]吡嗪-3-乙酸酯的合成,导致对其体内抗炎活性的评估(Abignente et al., 1992)。

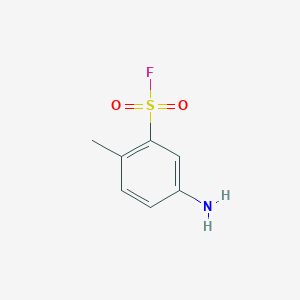

化学合成和工业应用

- 工业合成过程的开发:通过Groebke–Blackburn–Bienaymé环化反应合成了许多药物中发现的相关骨架3-氨基咪唑并[1,2-a]吡嗪。这一过程已扩大规模,获得了高产率和优异纯度,表明了这类化合物的工业可行性(Baenziger, Durantie, & Mathes, 2017)。

抗菌和抗癌活性

- 抗菌和抗癌潜力:研究已调查了新型N-芳基咪唑并[1,2-a]吡嗪衍生物的合成,突出了它们具有的有前途的抗菌活性。例如,一项关于这些化合物在微波辐射条件下的绿色合成的研究揭示了显著的抗菌性能(Jyothi & Madhavi, 2019)。此外,含有咪唑并[1,2-a]吡嗪结构的化合物,如香豆素衍生物,已被合成并用于评估其对癌细胞系的抗增殖活性,显示出有前途的结果(Gomha, Zaki, & Abdelhamid, 2015)。

有机化学和材料科学中的应用

- 有机合成和材料应用:咪唑并[1,2-a]吡嗪已被用于各种有机合成过程中。例如,它们在钯催化的Heck型偶联反应中的应用展示了它们在复杂有机合成中的实用性(Jahnke et al., 2009)。此外,合成了含有吡嗪功能化的咔唑衍生物,包括1-溴-3-甲基咪唑并[1,5-a]吡嗪等结构,显示出作为抗真菌剂和成像剂的潜力,表明了它们在药物化学和材料科学中的应用(Chylewska et al., 2020)。

作用机制

Target of Action

Similar compounds such as imidazo[1,2-a]pyridine analogues have been studied for their antituberculosis properties .

Mode of Action

Related compounds have shown significant activity against multidrug-resistant tuberculosis .

Pharmacokinetics

It is known that similar compounds have high gastrointestinal absorption and are bbb permeant .

Result of Action

Related compounds have shown a reduction in bacterial load in tuberculosis mouse models .

生化分析

Biochemical Properties

1-Bromo-3-methylimidazo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that 1-Bromo-3-methylimidazo[1,5-a]pyrazine can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, it has high gastrointestinal absorption and can permeate the blood-brain barrier . These properties make it a valuable tool in studying the biochemical pathways involving these enzymes and proteins.

Cellular Effects

1-Bromo-3-methylimidazo[1,5-a]pyrazine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, as a CYP1A2 inhibitor, it can alter the expression of genes regulated by this enzyme . This can lead to changes in cellular metabolism and the overall function of the cell. The compound’s ability to permeate the blood-brain barrier also suggests potential effects on neuronal cells and brain function .

Molecular Mechanism

The molecular mechanism of 1-Bromo-3-methylimidazo[1,5-a]pyrazine involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of CYP1A2, inhibiting its activity . This inhibition can lead to a decrease in the metabolism of CYP1A2 substrates, resulting in altered levels of these compounds in the body. Additionally, the compound’s interaction with other biomolecules can lead to changes in gene expression, further influencing cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-3-methylimidazo[1,5-a]pyrazine can change over time. The compound is stable under standard storage conditions, such as refrigeration . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects can include sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of 1-Bromo-3-methylimidazo[1,5-a]pyrazine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit CYP1A2 without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid potential toxicity.

Metabolic Pathways

1-Bromo-3-methylimidazo[1,5-a]pyrazine is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds . The compound’s inhibition of CYP1A2 can lead to changes in metabolic flux and metabolite levels, affecting overall metabolic homeostasis. Additionally, its interaction with other enzymes and cofactors can further modulate metabolic pathways, making it a valuable tool for studying metabolic processes.

Transport and Distribution

The transport and distribution of 1-Bromo-3-methylimidazo[1,5-a]pyrazine within cells and tissues are influenced by its physicochemical properties. The compound has high gastrointestinal absorption and can permeate the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it can be efficiently transported across cellular membranes . These properties contribute to its distribution within various tissues, including the brain, where it can exert its biochemical effects.

Subcellular Localization

1-Bromo-3-methylimidazo[1,5-a]pyrazine’s subcellular localization is determined by its interactions with cellular components. The compound can localize to specific compartments or organelles, depending on its binding interactions and post-translational modifications . For example, its inhibition of CYP1A2 suggests that it may localize to the endoplasmic reticulum, where this enzyme is predominantly found. Additionally, its ability to permeate the blood-brain barrier indicates potential localization within neuronal cells and brain tissue .

属性

IUPAC Name |

1-bromo-3-methylimidazo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-10-7(8)6-4-9-2-3-11(5)6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRDDLIUWYQWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2N1C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304520 | |

| Record name | 1-bromo-3-methylimidazo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56481-29-9 | |

| Record name | 56481-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-3-methylimidazo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)

![7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine](/img/structure/B1267111.png)

![4-[Bis(prop-2-enyl)amino]benzoic acid](/img/structure/B1267117.png)